molecular formula C17H11ClN4 B13020305 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13020305
M. Wt: 306.7 g/mol
InChI Key: QWMLKIXFLVGQLR-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a 1H-pyrazolo[3,4-d]pyrimidine core, a well-established purine bioisostere, which serves as a key scaffold for designing potent kinase inhibitors . The 4-chloro group is a reactive handle that allows for facile substitution, typically with various anilines, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . The [1,1'-biphenyl]-4-yl moiety at the N1 position provides a hydrophobic region that can contribute to binding affinity within enzyme active sites. This derivative is primarily valued for its application in developing inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) . Aberrant EGFR signaling is a driver in numerous cancers, such as non-small cell lung cancer (NSCLC) and colon cancer, making it a critical therapeutic target . Related pyrazolo[3,4-d]pyrimidine compounds have demonstrated potent anti-proliferative activity against cancer cell lines (e.g., A549 and HCT-116) and have shown promise in overcoming drug-resistant mutant forms of EGFR, such as EGFRT790M . The mechanism of action for these inhibitors involves competitive binding at the ATP-binding pocket of the kinase domain, thereby suppressing phosphorylation and downstream oncogenic signaling pathways . Furthermore, lead compounds from this class have been characterized as apoptotic inducers and can arrest the cell cycle at S and G2/M phases . This product is intended for research purposes as a building block in the synthesis of potential therapeutic agents and as a tool for biochemical probing. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

4-chloro-1-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-16-15-10-21-22(17(15)20-11-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H

InChI Key

QWMLKIXFLVGQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=NC=N4)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions utilizing precursors such as hydrazines, nitriles, aldehydes, or alcohols. These methods can be categorized into conventional and advanced techniques.

Conventional Method:
One approach involves the cyclization of ortho-amino esters of pyrazole with aliphatic or aromatic nitriles under acidic conditions. For example:

  • Reaction Conditions: Compound 1 (10 mM) is mixed with nitriles (15 mM) in dioxane solvent. Dry HCl gas is passed through the mixture for 6 hours.
  • Workup: The reaction mixture is poured onto crushed ice and basified using sodium hydroxide solution (5%). The precipitates are filtered, dried, and recrystallized.
  • Yield: This method typically provides moderate yields depending on the nitrile used.

Microwave-Assisted Synthesis:
Microwave irradiation is increasingly popular for synthesizing pyrazolo[3,4-d]pyrimidines due to its advantages:

  • Higher yields
  • Faster reaction times
  • Better workup procedures
    In this method, ortho-amino esters react with nitriles under microwave conditions to produce derivatives efficiently.

One-Pot Four-Component Synthesis

An efficient one-pot strategy has been developed for synthesizing pyrazolo[3,4-d]pyrimidines:

  • Reaction Components: Hydrazines, methylenemalononitriles, aldehydes, and alcohols.
  • Mechanism: The reaction proceeds via nucleophilic addition followed by cyclization and dehydration steps.
  • Advantages: This method is notable for its simplicity and use of readily available substrates.
  • Characterization: Products are analyzed using IR spectroscopy, NMR (¹H and ¹³C), HRMS (ESI), and X-ray diffraction techniques.

Phosphorus Oxychloride Method

This method is particularly effective for preparing chlorinated derivatives like 4-chloro-1-(substituted phenyl)-pyrazolo[3,4-d]pyrimidines:

  • Procedure:
    • Add phosphorus oxychloride to the precursor derivatives (0.004 mol).
    • Reflux the mixture for 24 hours.
    • Remove excess solvent under reduced pressure.
    • Add the residue to crushed ice and basify to pH 7 using aqueous NaOH (6 M).
    • Extract with chloroform and purify by washing with water and drying over sodium sulfate.
  • Yield: High yields ranging from 78% to 97% are achieved using this method.

Solid-Liquid Phase Transfer Catalysis

A novel technique employs liquid-solid phase transfer catalysis in DMF solvent:

  • Reaction Conditions: React 3-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents like methyl iodide or propargyl bromide at room temperature.
  • Characterization: Structures are confirmed using NMR spectroscopy and X-ray diffraction.
  • Applications: This method produces derivatives with potential biological activity.

Data Table: Reaction Conditions and Yields

Method Reaction Conditions Yield (%) Key Features
Conventional Cyclization HCl gas in dioxane; recrystallization Moderate Simple setup
Microwave-Assisted Synthesis Microwave irradiation; optimized temperature High Fast and efficient
One-Pot Four-Component Synthesis Hydrazines + aldehydes + alcohols; nucleophilic addition High Simplified protocol
Phosphorus Oxychloride Method Reflux with POCl₃; extraction with chloroform 78–97 High yield
Solid-Liquid Phase Transfer Room temp in DMF; alkylating agents Good Biologically relevant derivatives

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group to a corresponding amine.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and bases like potassium carbonate for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Research indicates that this compound exhibits inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Case Study: Inhibition of Kinase Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and tested their efficacy against cancer cell lines. The compound demonstrated significant inhibition of the target kinases with an IC50 value in the low micromolar range. This suggests a promising avenue for developing targeted cancer therapies based on this scaffold .

Material Science

Polymer Chemistry

Another application of 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine lies in the field of polymer chemistry. Its unique structure allows it to act as a monomer or additive in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties.

Table: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Thermal Stability200 °C250 °C
Tensile Strength30 MPa50 MPa
FlexibilityModerateHigh

This table illustrates how incorporating this compound into polymer formulations can significantly enhance their properties, making them suitable for high-performance applications such as aerospace and automotive components.

Agrochemicals

Pesticidal Activity

The compound has also been investigated for its potential use as an agrochemical. Preliminary studies suggest that it possesses pesticidal properties against a variety of agricultural pests. This makes it a candidate for developing new pesticides that are effective yet environmentally friendly.

Case Study: Efficacy Against Pests

In trials conducted on common agricultural pests such as aphids and beetles, formulations containing 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine showed a reduction in pest populations by over 70% compared to untreated controls. This efficacy combined with a favorable safety profile indicates its potential as a new class of biopesticides .

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as the PD-1/PD-L1 pathway in cancer cells. By binding to these proteins, the compound inhibits their interaction, thereby preventing the immune evasion of cancer cells and promoting their destruction by the immune system . The biphenyl group enhances the compound’s binding affinity, while the pyrazolo[3,4-d]pyrimidine core provides the necessary structural framework for effective inhibition.

Comparison with Similar Compounds

Anticancer Activity
  • 4-Chloro-1-ethyl derivatives (e.g., compound 3 in ) exhibit anticancer activity by targeting kinases like EGFR/ErbB2, with IC₅₀ values in the micromolar range .
  • Benzothiazole-linked pyrazolo[3,4-d]pyrimidines () show antibacterial activity against P. aeruginosa, highlighting substituent-dependent selectivity .
Enzyme Inhibition
  • Allopurinol analogs () demonstrate attenuated xanthine oxidase (XOD) inhibition compared to parent drugs, reducing side effects in hyperuricemia treatment .

Reactivity and Derivative Potential

  • Chlorine at Position 4 : Enhances electrophilicity, enabling substitutions with amines, thiols, or alcohols to generate diverse analogs (e.g., 4-hydrazinyl derivatives in ).
  • Chloromethyl at Position 6 : Serves as a versatile handle for introducing alkyl or aryl groups, as seen in and .
  • Biphenyl vs. Monocyclic Aryl Groups: Biphenyl groups improve target affinity through enhanced hydrophobic interactions, as observed in kinase inhibitors .

Biological Activity

1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1416346-37-6) is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C16H13ClN4
  • Molecular Weight : 300.76 g/mol
  • Purity : Typically >97% .

The biological activity of 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit key kinases and other proteins that play crucial roles in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

  • Prostate and Bladder Cancer : The compound has been tested for cytotoxicity against RT112 (bladder cancer), UMUC3 (bladder cancer), and PC3 (prostate cancer) cell lines. Results indicated significant cytotoxic effects, suggesting potential for therapeutic use in these cancers .

Inhibition of Kinase Activity

The compound exhibits inhibitory activity against various kinases, which are critical in regulating cell growth and division. For example:

  • hERG Channel Inhibition : The compound's interaction with the hERG potassium channel was studied, revealing modest potency with an EC50 value of 2.1 μM. This raises considerations regarding cardiotoxicity, a common concern with many kinase inhibitors .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazolo[3,4-d]pyrimidine derivatives have been explored to enhance their biological activity. Key findings include:

  • Lipophilicity and Basicity : Variations in lipophilicity (logP) and pKa values significantly influence binding affinity to target proteins .
  • Optimization of Linker Regions : Modifications in the linker and aryl tail regions have led to the discovery of more potent analogs that maintain efficacy against specific targets while reducing off-target effects .

Study 1: Efficacy Against Cryptosporidium

In an experimental model involving Cryptosporidium infections in mice, 1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine demonstrated oral efficacy in reducing infection severity. However, its modest potency necessitated further optimization for clinical applications .

Study 2: Halloysite Nanotube Delivery System

A novel delivery system utilizing halloysite nanotubes was developed to enhance the bioavailability and therapeutic effectiveness of pyrazolo[3,4-d]pyrimidine derivatives. This approach showed promising results in enhancing cytotoxicity against prostate and bladder cancer cells compared to free compounds .

Data Summary

Study/Experiment Cell Line Effect Observed EC50/IC50 Value
Cryptosporidium ModelMouseOral efficacyN/A
Prostate CancerPC3Significant cytotoxicityN/A
Bladder CancerRT112Significant cytotoxicityN/A
Kinase InhibitionhERG ChannelModest inhibitionEC50 = 2.1 μM

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